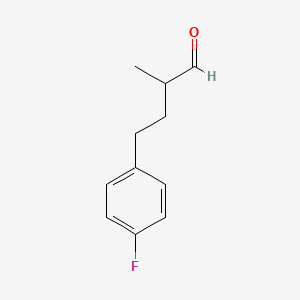
4-(4-Fluorophenyl)-2-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom attached to the para position of a phenyl ring, which is further connected to a butanal chain with a methyl substitution at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methylbutanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzene is reacted with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, 4-fluorobenzyl chloride is reacted with a Grignard reagent derived from 2-methylbutanal. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and oxidation reactions are often employed to convert intermediate compounds into the desired product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and attainment of high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-2-methylbutanoic acid.
Reduction: 4-(4-Fluorophenyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for understanding the interactions between fluorinated aromatic compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug design and development.
Industry: In the materials science field, it is used in the development of new polymers and advanced materials with specific properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutanal involves its interaction with various molecular targets and pathways. The fluorine atom on the phenyl ring enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
For example, in biological systems, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exhibiting anti-inflammatory effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
4-Fluoronitrobenzene: An intermediate in the synthesis of various fluorinated aromatic compounds.
Uniqueness
4-(4-Fluorophenyl)-2-methylbutanal is unique due to its specific structural features, including the presence of both a fluorinated aromatic ring and an aldehyde group. This combination allows for a wide range of chemical reactions and potential applications. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C11H13FO |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-2-methylbutanal |
InChI |
InChI=1S/C11H13FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-9H,2-3H2,1H3 |
Clave InChI |
OFVBPJULDQBTCL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


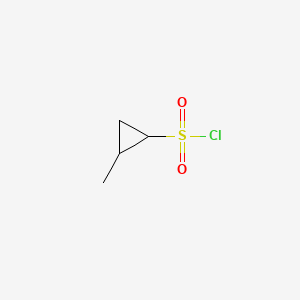
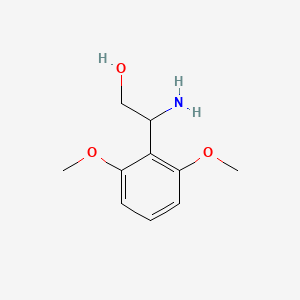
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
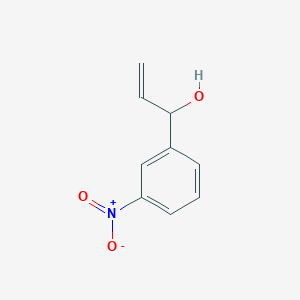

![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
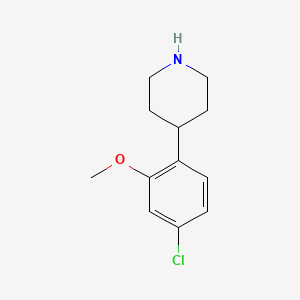
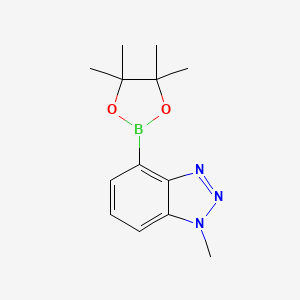
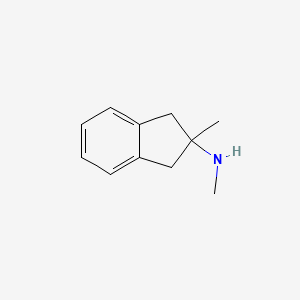
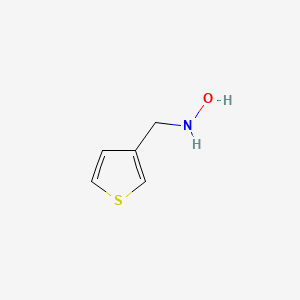
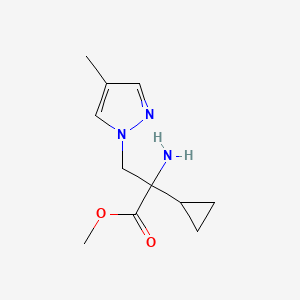
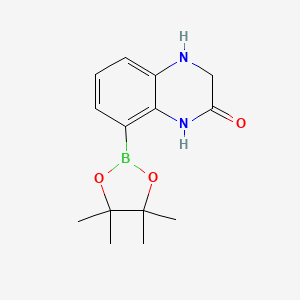

![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
